3-nitro-4-(trifluoromethyl)benzoic Acid
Overview
Description
TP0427736 is a potent and selective inhibitor of activin receptor-like kinase 5 (ALK5), with an inhibitory concentration (IC50) of 2.72 nanomolar. This compound is significantly more effective against ALK5 compared to its inhibitory effect on activin receptor-like kinase 3 (ALK3), where the IC50 is 836 nanomolar . TP0427736 has shown promise in reducing transforming growth factor-beta (TGF-β)-induced growth inhibition in human outer root sheath cells and elongating the anagen phase in mouse hair follicles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP0427736 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving thiazole and imidazole derivatives .
Industrial Production Methods
Industrial production of TP0427736 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards. Specific details on industrial production methods are not publicly available.
Chemical Reactions Analysis
Types of Reactions
TP0427736 primarily undergoes inhibition reactions, specifically targeting the phosphorylation of Smad2/3 proteins in A549 cells induced by TGF-β1 . This inhibition is concentration-dependent, with an IC50 value of 8.68 nanomolar .
Common Reagents and Conditions
The common reagents used in the reactions involving TP0427736 include TGF-β1 and various solvents for dissolution, such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled laboratory conditions to ensure accuracy and reproducibility .
Major Products Formed
The major products formed from the reactions involving TP0427736 are the phosphorylated forms of Smad2/3 proteins, which are inhibited by the compound. This inhibition leads to a decrease in TGF-β-induced growth inhibition in human outer root sheath cells .
Scientific Research Applications
TP0427736 has several scientific research applications, including:
Mechanism of Action
TP0427736 exerts its effects by selectively inhibiting the kinase activity of ALK5. This inhibition prevents the phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β signaling pathway . By blocking this pathway, TP0427736 reduces TGF-β-induced growth inhibition in human outer root sheath cells and promotes hair follicle elongation in mouse models .
Comparison with Similar Compounds
Similar Compounds
LY-364947: Another potent inhibitor of TGF-β receptor I (TGFβRI), with a similar mechanism of action.
SB431542: A selective inhibitor of TGF-β receptor I, commonly used in research studies.
Galunisertib (LY2157299): An inhibitor of TGF-β receptor I, investigated for its potential in cancer therapy.
Uniqueness of TP0427736
TP0427736 stands out due to its high selectivity and potency against ALK5, with an IC50 of 2.72 nanomolar, which is significantly lower than that of similar compounds . This high selectivity makes TP0427736 a valuable tool in research and potential therapeutic applications targeting TGF-β signaling pathways .
Properties
IUPAC Name |
3-nitro-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12(15)16/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGMOJIGTUDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381232 | |
Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-16-3 | |
Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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